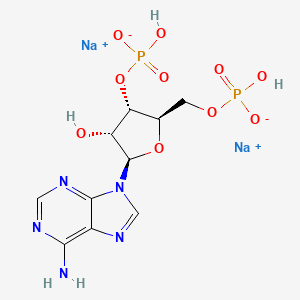

Adenosine 3',5'-diphosphate (sodium salt)

Description

Properties

CAS No. |

75431-54-8 |

|---|---|

Molecular Formula |

C10H15N5NaO10P2 |

Molecular Weight |

450.19 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

GEFUCMXYJFHBOL-MCDZGGTQSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |

Pictograms |

Irritant |

sequence |

A |

Synonyms |

3',5'-ADP 3'-phosphoadenosine 5'-phosphate adenosine 3',5'-bisphosphate adenosine 3',5'-diphosphate adenosine 3'-phosphate-5'-phosphate adenosine 3'-phosphate-5'-phosphate, disodium salt adenosine 3'-phosphate-5'-phosphate, monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Adenosine 3',5'-diphosphate: A Pivotal Cellular Regulator from Metabolic Byproduct to Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Adenosine 3',5'-diphosphate (PAP), long considered merely a byproduct of sulfotransferase reactions, has emerged as a critical regulator of diverse cellular processes. This guide provides a comprehensive technical overview of the multifaceted functions of PAP, moving beyond its established role in sulfur metabolism to its intricate involvement in RNA processing, stress signaling, and disease pathogenesis. We will delve into the enzymatic pathways governing PAP homeostasis, its mode of action as a signaling molecule through the inhibition of key enzymes, and its potential as a therapeutic target. This document is intended to serve as a foundational resource for researchers in cell biology, pharmacology, and drug development, providing both theoretical understanding and practical methodologies for the study of this increasingly important nucleotide.

Introduction: The Dual Identity of Adenosine 3',5'-diphosphate

Adenosine 3',5'-diphosphate (PAP) is a nucleotide present in all domains of life, characterized by a ribose sugar linked to an adenine base and phosphate groups at both the 3' and 5' positions.[1] For decades, the significance of PAP was largely confined to its role as the de-sulfated product of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfuryl group donor in reactions catalyzed by sulfotransferases (SULTs).[2][3] These reactions are fundamental to a vast array of biological processes, including the detoxification of xenobiotics, the regulation of hormones, and the modification of macromolecules.[4] However, an accumulating body of evidence has revealed that PAP is not an inert byproduct but a potent signaling molecule in its own right, capable of modulating fundamental cellular activities. This guide will explore this dual identity, providing a detailed examination of PAP's synthesis, degradation, and its far-reaching functional implications.

The Core Biochemistry of PAP: A Balance of Synthesis and Degradation

The intracellular concentration of PAP is meticulously controlled by the interplay of its synthesis via sulfotransferase reactions and its degradation by specific phosphatases. Understanding this metabolic flux is crucial for appreciating its cellular functions.

Synthesis: The Inevitable Consequence of Sulfation

The primary route of PAP synthesis is through the action of sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from PAPS to an acceptor molecule, yielding a sulfated product and PAP.[2][4]

Reaction: PAPS + Acceptor Molecule ---(SULT)---> Sulfated Product + PAP

The availability of PAPS is often the rate-limiting step in sulfation, making the enzymes involved in its synthesis—ATP sulfurylase and APS kinase—critical upstream regulators of PAP production.[3] The diversity of substrates for SULTs, ranging from endogenous small molecules like steroids and neurotransmitters to drugs and other xenobiotics, means that PAP generation is a continuous and widespread cellular process.[2]

Degradation: Maintaining Homeostasis

The accumulation of PAP can be toxic to cells, necessitating efficient clearance mechanisms.[1] The primary enzymes responsible for PAP degradation are 3'(2'),5'-bisphosphate nucleotidases. In mammals, the key enzyme is Bisphosphate 3'-nucleotidase 1 (BPNT1), the homolog of the well-characterized Arabidopsis enzyme SAL1.[5][6] These enzymes catalyze the hydrolysis of PAP to adenosine monophosphate (AMP) and inorganic phosphate (Pi).[7]

Reaction: PAP + H₂O ---(BPNT1/SAL1)---> AMP + Pi

The activity of these phosphatases is critical for maintaining low basal levels of PAP. Notably, BPNT1 is sensitive to lithium, a drug used in the treatment of bipolar disorder, suggesting a potential link between PAP metabolism and neurological function.[8]

Below is a diagram illustrating the core metabolic pathways of PAP.

Figure 2: The SAL1-PAP retrograde signaling pathway in plants.

Molecular Mechanism of XRN Inhibition by PAP

The inhibitory effect of PAP on XRNs is direct and potent. Biochemical studies have characterized PAP as a nanomolar inhibitor of human XRN1, with an IC50 of 36 ± 10 nM. [9]The binding affinity (KD) of PAP for human XRN1 and XRN2 is also in the low nanomolar range, at 12 ± 1 nM and 14 ± 4 nM, respectively. [9] The structural basis for this inhibition has been elucidated by the crystal structure of human XRN1 in complex with PAP (PDB ID: 9E70). [10]The PAP molecule binds within the active site of the enzyme, where it interacts with key residues involved in catalysis and substrate binding. Although a crystal structure of XRN2 with PAP is not yet available, the high degree of structural similarity between the active sites of XRN1 and XRN2 suggests a conserved mechanism of inhibition. [10]

Figure 3: Simplified model of XRN exoribonuclease inhibition by PAP.

Cellular Functions and Implications in Mammalian Systems

While the signaling role of PAP is best characterized in plants, emerging evidence points to its significance in mammalian cells, particularly in the context of gene expression, stress response, and cancer.

Regulation of Gene Expression

PAP can influence gene expression through its interaction with poly(A) polymerases (PAPs), enzymes that add poly(A) tails to mRNA precursors. The regulation of PAPs is complex, involving multiple isoforms and signaling pathways. [2][11]While direct regulation of poly(A) polymerase activity by Adenosine 3',5'-diphosphate is not well-documented, the modulation of RNA stability via XRN inhibition by PAP provides an indirect but powerful mechanism to control gene expression levels.

Role in Cancer

The involvement of PAP in cancer is multifaceted. Prostatic Acid Phosphatase (PAP), an enzyme with PAP-like phosphatase activity, is a well-known biomarker for prostate cancer. [12]Its expression is upregulated in advanced and castration-resistant prostate cancer, and it is being explored as a therapeutic target. [10]Notably, some PAP isoforms can generate adenosine in the tumor microenvironment, which has immunosuppressive effects. [13][14] Furthermore, the inhibition of XRN1 by PAP has implications for cancer therapy. XRN1 has been identified as a potential vulnerability in certain cancer cell lines, and its inhibition can lead to increased apoptosis. [9][15]This suggests that targeting the PAP-XRN axis could be a novel therapeutic strategy.

Oxidative Stress Response

In mammalian cells, the link between PAP and oxidative stress is an area of active investigation. The regulation of the transcription factor Pap1 in fission yeast by oxidative stress, which involves its nuclear localization, provides a model for how PAP-related signaling might function in higher eukaryotes. Given that sulfotransferase activity is crucial for detoxifying many compounds that can induce oxidative stress, it is plausible that fluctuations in PAP levels play a role in the cellular response to such insults. [11]

Methodologies for Studying PAP

Advancements in analytical techniques have been pivotal in uncovering the functions of PAP. This section outlines key experimental protocols for researchers.

Quantification of Intracellular PAP

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular PAP levels. [2] Step-by-Step Protocol for PAP Quantification by LC-MS/MS:

-

Cell Lysis and Metabolite Extraction:

-

Culture cells to the desired confluency and apply experimental conditions (e.g., stress induction).

-

Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

-

Lyse cells and extract metabolites using a cold solvent mixture, typically 80% methanol. The cold temperature is critical to quench enzymatic activity.

-

Scrape the cells and collect the lysate.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Dry the supernatant under a vacuum or nitrogen stream.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis, often a mixture of water and acetonitrile.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate PAP from other metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

-

Detect and quantify PAP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for PAP.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a PAP standard.

-

Quantify the amount of PAP in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and cell number or protein concentration.

-

Sulfotransferase Activity Assays

Measuring the activity of SULTs can provide insights into the rate of PAP production. A common method is a phosphatase-coupled assay that detects the inorganic phosphate released from PAP.

Protocol for a Phosphatase-Coupled Sulfotransferase Assay:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing:

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Acceptor substrate for the SULT of interest

-

PAPS (the sulfate donor)

-

A PAP-specific phosphatase (e.g., gPAPP)

-

-

-

Enzyme Initiation:

-

Initiate the reaction by adding the sulfotransferase enzyme (recombinant or from a cell lysate).

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period. The SULT will produce PAP, which is then immediately hydrolyzed by the phosphatase to AMP and Pi.

-

-

Phosphate Detection:

-

Stop the reaction and add a malachite green-based reagent, which forms a colored complex with inorganic phosphate.

-

-

Measurement:

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

-

Calculation:

-

Determine the amount of phosphate produced by comparing the absorbance to a phosphate standard curve. This is directly proportional to the amount of PAP generated by the SULT.

-

PAP as a Therapeutic Target

The burgeoning understanding of PAP's role in disease, particularly cancer, has highlighted its potential as a therapeutic target.

Targeting PAP Metabolism

Strategies to modulate PAP levels could have therapeutic benefits. Inhibition of BPNT1, for instance, would lead to PAP accumulation, which could be beneficial in cancers where XRN1 is a vulnerability. [8]Conversely, in situations where PAP contributes to an immunosuppressive tumor microenvironment, enhancing its degradation could be advantageous.

Exploiting the PAP-XRN Axis

The development of small molecule inhibitors that mimic PAP's binding to the active site of XRNs is a promising avenue for cancer therapy. Such inhibitors could potentiate the effects of other anticancer agents by disrupting RNA metabolism and inducing apoptosis in susceptible cancer cells. [9] Table 1: Key Proteins in PAP Metabolism and Signaling

| Protein | Function | Cellular Location | Relevance |

| Sulfotransferases (SULTs) | Catalyze the transfer of a sulfonate group from PAPS, producing PAP. | Cytosol, Golgi | Drug metabolism, hormone regulation, PAP synthesis. |

| BPNT1 (SAL1 homolog) | Degrades PAP to AMP and Pi. | Cytosol, Mitochondria, Chloroplasts (plants) | PAP homeostasis, lithium sensitivity. [6] |

| XRN Exoribonucleases (XRN1, XRN2) | 5'-3' exoribonucleases involved in RNA degradation and processing. | Nucleus, Cytoplasm | RNA quality control, gene expression, PAP targets. |

| Prostatic Acid Phosphatase (PAP) | Phosphatase activity; can generate adenosine. | Secreted, Cell membrane | Prostate cancer biomarker and therapeutic target. [10] |

| Poly(A) Polymerases (PAPs) | Synthesize the poly(A) tail of mRNAs. | Nucleus | Regulation of gene expression. [2] |

Future Directions and Conclusion

The field of PAP biology is rapidly evolving. While significant strides have been made in understanding its fundamental roles, many questions remain. Future research should focus on:

-

Comprehensive profiling of intracellular PAP concentrations in various mammalian tissues and disease states to better understand its physiological and pathological relevance.

-

Elucidation of the full spectrum of PAP's molecular targets beyond XRNs to uncover novel signaling pathways.

-

Development of selective and potent modulators of PAP metabolizing enzymes for therapeutic applications.

-

Further investigation into the crosstalk between PAP signaling and other cellular pathways , such as those involved in metabolism, stress response, and immunity.

References

-

Lockbaum, G.J., Lynes, M.M., Sickmier, E.A., Grigoriu, S., Boriack-Sjodin, P.A. (2025). Human XRN1 with Adenosine-3',5'-Bisphosphate (pAp) Bound. RCSB PDB. [Link]

-

Toone, W. M., Kuge, S., Samuels, M., Morgan, B. A., Toda, T., & Jones, N. (1998). Regulation of the fission yeast transcription factor Pap1 by oxidative stress: requirement for the nuclear export factor Crm1 (Exportin) and the stress-activated MAP kinase Sty1/Spc1. Genes & Development, 12(10), 1453–1463. [Link]

- Weinshilboum, R. M., & Otterness, D. M. (1994). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(1), 22–29.

-

Mellman, D. L., Gonzales, M. L., & Shiekhattar, R. (2008). The Novel Poly(A) Polymerase Star-PAP is a Signal-Regulated Switch at the 3′-end of mRNAs. Cell Cycle, 7(15), 2296–2300. [Link]

-

Iborra, F. J., & Dusserre, E. (2007). PAP1 signaling involves MAPK signal transduction. Cellular Signalling, 19(4), 830–838. [Link]

-

D'Arrigo, P., Rizza, G., Iacobelli, V., & D'Santos, C. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers in Cell and Developmental Biology, 9, 641829. [Link]

-

Yam, L., & Yee, D. S. (2011). Prostatic acid phosphatase expression in human tissues. BMC clinical pathology, 11, 6. [Link]

- Lockbaum, G. J., Lynes, M. M., Sickmier, E. A., Grigoriu, S., Boriack-Sjodin, P. A., et al. (2025). Characterization of exoribonuclease XRN1 as a cancer target and identification of adenosine-3',5'-bisphosphate as a potent enzyme inhibitor.

-

Human Metabolome Database. (2005). Adenosine 3',5'-diphosphate (HMDB0000061). HMDB. [Link]

-

National Center for Biotechnology Information. Gene ResultBPNT1 3'(2'), 5'-bisphosphate nucleotidase 1 [ (human)]. NCBI. [Link]

-

Lockbaum, G. J., Lynes, M. M., Sickmier, E. A., Grigoriu, S., Boriack-Sjodin, P. A., et al. (2025). Characterization of exoribonuclease XRN1 as a cancer target and identification of adenosine-3',5'-bisphosphate as a potent enzyme inhibitor. PubMed. [Link]

-

Frederick, J. P., & York, J. D. (2015). Tissue-specific regulation of 3'-nucleotide hydrolysis and nucleolar architecture. The Journal of biological chemistry, 290(31), 19163–19173. [Link]

-

Chan, K. X., Mabbitt, P. D., Phua, S. Y., Mueller, J. W., Nisar, N., Gigolashvili, T., ... & Pogson, B. J. (2016). The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development?. Frontiers in plant science, 7, 1863. [Link]

- Cookson, R., & C. R. H. Raetz. (2008). A structural and biochemical basis for PAPS-independent sulfuryl transfer by aryl sulfotransferase from uropathogenic Escherichia coli. Proceedings of the National Academy of Sciences, 105(49), 19169-19174.

-

Estavillo, G. M., Crisp, P. A., Pornsiriwong, W., Wirtz, M., Collinge, D., ... & Pogson, B. J. (2011). Evidence for a SAL1-PAP chloroplast retrograde pathway that functions in drought and high light signaling in Arabidopsis. The Plant cell, 23(11), 3992–4012. [Link]

-

Lee, J., C. H. Kim, and D. S. Kim. (2016). Inhibition of Lithium-Sensitive Phosphatase BPNT-1 Causes Selective Neuronal Dysfunction in C. elegans. Current Biology, 26(14), 1891-1898. [Link]

-

D'Arcy, M. (2021). Adenosine Triphosphate (ATP), Energy for Your Cells, but Inflammatory Towards Cancer. Canopy. [Link]

-

Reactome. Adenosine 3',5'-bisphosphate (PAP) + H2O => AMP + orthophosphate. Reactome. [Link]

-

Labiotech.eu. (2022). Study findings could lead to new anti-cancer drugs. Labiotech.eu. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Does excessive adenosine 5'-triphosphate formation in cells lead to malignancy? A hypothesis on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for a SAL1-PAP Chloroplast Retrograde Pathway That Functions in Drought and High Light Signaling in Arabidopsis [openresearch-repository.anu.edu.au]

- 5. BPNT1 3'(2'), 5'-bisphosphate nucleotidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Tissue-specific regulation of 3’-nucleotide hydrolysis and nucleolar architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Lithium-Sensitive Phosphatase BPNT-1 Causes Selective Neuronal Dysfunction in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and biochemical studies of the 5′→3′ exoribonuclease Xrn1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Cell Proliferation and Migration by Extracellular Phosphatidic Acid[v1] | Preprints.org [preprints.org]

- 11. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]

- 15. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide on the Role of 3'-Phosphoadenosine-5'-Phosphate (PAP) in Sulfotransferase (SULT) Enzyme Kinetics

Introduction

Sulfation, a critical Phase II biotransformation reaction, is catalyzed by the superfamily of sulfotransferase (SULT) enzymes.[1][2] These enzymes mediate the transfer of a sulfuryl group (-SO₃) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a vast array of acceptor substrates, including hormones, neurotransmitters, drugs, and xenobiotics.[3][4][5] This modification typically increases the water solubility of substrates, facilitating their excretion and modulating their biological activity.[1] Given their profound impact on pharmacology and physiology, a deep understanding of SULT enzyme kinetics is paramount for researchers in drug development, toxicology, and molecular biology.

A pivotal, yet often underestimated, aspect of SULT kinetics is the role of the reaction byproduct, 3'-phosphoadenosine-5'-phosphate (PAP). PAP is not merely an inert product; it is a potent inhibitor of the SULT enzyme, significantly influencing reaction velocity and equilibrium. This guide provides a comprehensive technical exploration of the SULT catalytic cycle, the mechanistic details of PAP-mediated inhibition, and field-proven methodologies for the accurate characterization of SULT kinetics in the presence of this crucial regulatory molecule.

The Sulfotransferase Catalytic Cycle: A Tale of Two Nucleotides

The catalytic activity of SULT enzymes is fundamentally a two-substrate reaction involving the sulfuryl group donor, PAPS, and an acceptor substrate (e.g., a phenol, alcohol, or amine).[6][7] The reaction can be summarized as:

Acceptor-XH + PAPS → Acceptor-X-SO₃ + PAP

While early studies debated the precise order of substrate binding, a growing body of evidence from kinetic and structural analyses suggests that many SULTs follow a random sequential Bi-Bi mechanism.[5][8] This implies that either PAPS or the acceptor substrate can bind to the free enzyme to form a binary complex, followed by the binding of the second substrate to form a productive ternary complex (E•PAPS•Substrate).

Within this ternary complex, the sulfuryl group is transferred from PAPS to the acceptor substrate. Following catalysis, the products—the sulfated substrate and PAP—are released, regenerating the free enzyme. The rate-limiting step for many SULTs is often the slow release of the PAP product, a characteristic that underpins its inhibitory nature.[9]

Caption: Random sequential Bi-Bi kinetic mechanism for a typical SULT enzyme.

PAP: More Than a Product, A Potent Inhibitor

The accumulation of PAP during the sulfation reaction leads to significant product inhibition, a key regulatory feature of SULT kinetics. This inhibition is a direct consequence of PAP competing with PAPS for binding to the enzyme's nucleotide-binding site.

Mechanism of PAP Inhibition

PAP is structurally very similar to PAPS, lacking only the 5'-phosphosulfate group. This similarity allows it to bind with high affinity to the same active site pocket. The binding of PAP is non-productive and effectively sequesters the enzyme in an inactive state, preventing the binding of the essential co-substrate, PAPS.

Furthermore, detailed kinetic studies on several SULT isoforms, such as SULT2A1, have revealed the formation of a non-productive, "dead-end" ternary complex: E•PAP•Substrate .[3][10] This complex forms when an acceptor substrate binds to the E•PAP binary complex. The trapping of the enzyme in this dead-end complex is a major contributor to the substrate inhibition often observed with SULTs at high acceptor concentrations, as it further slows the already rate-limiting release of the nucleotide.[3][9]

Caption: PAP inhibits SULTs by forming binary and dead-end ternary complexes.

Kinetic Implications

PAP typically acts as a competitive inhibitor with respect to PAPS. In a kinetic analysis where the acceptor substrate concentration is fixed and PAPS concentration is varied, the presence of PAP will increase the apparent Michaelis constant (Kₘ) for PAPS, while the maximum velocity (Vₘₐₓ) remains unchanged. The inhibition constant (Kᵢ) for PAP quantifies its binding affinity to the free enzyme and is a critical parameter for characterizing the potency of this inhibition.

| Kinetic Parameter | Description | Impact of PAP Inhibition |

| Vₘₐₓ | Maximum reaction rate at saturating substrate concentrations. | Unchanged (in classic competitive inhibition) |

| Kₘ (for PAPS) | PAPS concentration at which the reaction rate is half of Vₘₐₓ. | Increases |

| Kᵢ (for PAP) | Inhibition constant; dissociation constant for the E•PAP complex. | A measure of the inhibitor's potency. Lower Kᵢ indicates stronger inhibition. |

Experimental Design for SULT Kinetic Analysis

Accurate determination of SULT kinetic parameters requires careful experimental design that accounts for the effects of PAP. The choice of assay technology depends on the available resources, desired throughput, and the nature of the substrate.

Common SULT Activity Assays

A variety of methods are employed to measure SULT activity, each with distinct advantages and limitations.[11]

-

Radiometric Assays : Historically the gold standard, these assays use [³⁵S]PAPS and measure the incorporation of the radiolabel into the sulfated product.[11][12] They are highly sensitive and universally applicable but can be tedious and require handling of radioactive materials.[11][13]

-

Photometric/Colorimetric Assays : These assays often use a chromogenic substrate, like p-nitrophenol (PNP), where the sulfation reaction can be coupled to a change in absorbance.[11][14] They are convenient and suitable for high-throughput screening but are substrate-specific.

-

Fluorescence-Based Assays : Similar to photometric assays, these methods utilize fluorogenic substrates or coupled enzyme systems that produce a fluorescent signal, offering high sensitivity.[11]

-

LC-MS/MS Assays : Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity, allowing for the direct measurement of the sulfated product.[15] This method is powerful for complex mixtures and for substrates that are not amenable to other assay formats.

Step-by-Step Protocol: Determining PAP Inhibition Kinetics (Kᵢ)

This protocol outlines a general workflow for determining the Kᵢ of PAP for a specific SULT enzyme using a model substrate like p-nitrophenol (PNP) and a photometric assay.

Objective: To determine the inhibition constant (Kᵢ) of PAP and the mode of inhibition with respect to the co-substrate, PAPS.

Materials:

-

Purified recombinant SULT enzyme

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

PAP (3'-phosphoadenosine-5'-phosphate)

-

PNP (p-nitrophenol) or other suitable acceptor substrate

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)[16]

-

Stop Solution (e.g., ice-cold acetonitrile)[16]

-

96-well microplate and plate reader

Workflow:

-

Enzyme and Substrate Titration (Initial Optimization):

-

Determine the optimal enzyme concentration and incubation time to ensure the reaction velocity is linear (typically <15% substrate turnover). This is crucial for measuring initial rates accurately.

-

Determine the apparent Kₘ for PAPS in the absence of PAP by measuring initial velocities across a range of PAPS concentrations (e.g., 0.1x to 10x the expected Kₘ) while keeping the PNP concentration fixed and saturating.

-

-

Inhibition Assay Setup:

-

Design a matrix of experiments in a 96-well plate. You will vary the concentration of PAPS across the x-axis and the concentration of the inhibitor, PAP, across the y-axis.

-

PAPS Concentrations: Use a range of concentrations bracketing the previously determined apparent Kₘ (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).

-

PAP Concentrations: Use several fixed concentrations of PAP, including a zero-PAP control. A good starting point is a range around the expected Kᵢ (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, 5x Kᵢ).

-

Keep the concentration of the acceptor substrate (PNP) constant and saturating (e.g., >5x its Kₘ).

-

-

Reaction Execution:

-

To each well, add the reaction buffer, PNP, and the specified concentration of PAP.

-

Pre-incubate the plate at 37°C for 3-5 minutes to equilibrate the temperature.[16]

-

Initiate the reaction by adding the specified concentration of PAPS.

-

Incubate at 37°C for the predetermined linear time (e.g., 30-60 minutes).[16]

-

Terminate the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength for the product.

-

-

Data Analysis:

-

Convert absorbance readings to product concentration using a standard curve.

-

Calculate the initial reaction velocity (v) for each condition.

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[PAPS]) for each fixed PAP concentration.

-

Analyze the plot: For competitive inhibition, the lines will intersect on the y-axis, indicating Vₘₐₓ is unchanged, while the x-intercepts (and thus the apparent Kₘ) will change.

-

The Kᵢ value can be determined from a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor [PAP] concentration, or by using non-linear regression fitting of the raw velocity data to the competitive inhibition equation.

-

Caption: Workflow for determining the kinetic parameters of PAP inhibition.

Overcoming PAP Inhibition in Assays: PAPS Regeneration Systems

In many applications, particularly for the preparative biosynthesis of sulfated compounds, PAP inhibition can severely limit product yield. To overcome this, in vitro PAPS regeneration systems can be coupled to the SULT reaction.[17][18] These systems continuously convert the inhibitory PAP byproduct back into the essential PAPS co-substrate.

A common and effective method uses aryl sulfotransferase IV (AST-IV) and p-nitrophenyl sulfate (PNPS) as a sacrificial sulfate donor.[14][18]

Regeneration Reaction: PAP + PNPS ---(AST-IV)--> PAPS + p-nitrophenol (PNP)

By including AST-IV and an excess of PNPS in the primary SULT reaction mixture, any PAP that is formed is immediately used to regenerate PAPS, thus maintaining a low concentration of the inhibitor and a high, steady concentration of the co-substrate.[17][18] This strategy drives the primary reaction toward completion and significantly improves yields.

Conclusion

3'-Phosphoadenosine-5'-phosphate (PAP) is a central figure in the kinetics of sulfotransferase enzymes, acting as a potent product inhibitor that critically regulates reaction rates. Its ability to compete with PAPS for the nucleotide-binding site and to form dead-end complexes with the acceptor substrate underscores the complexity of SULT catalysis. For researchers in drug metabolism and related fields, a thorough understanding of PAP's inhibitory mechanisms is not merely academic; it is essential for the design of robust and accurate enzyme assays, the correct interpretation of kinetic data, and the development of efficient biocatalytic systems. By employing rigorous experimental design, accounting for product inhibition, and utilizing tools such as PAPS regeneration systems, scientists can effectively dissect and harness the intricate and elegant chemistry of sulfation.

References

- Cook, I., & Leyh, T. S. (2012). Recent advances in sulfotransferase enzyme activity assays. Analytical and bioanalytical chemistry, 403(9), 2463–2476.

- James, M. O. (2021). Enzyme Kinetics of PAPS-Sulfotransferase. Methods in molecular biology (Clifton, N.J.), 2313, 13–24.

- James, M. O. (2014). Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase. Methods in molecular biology (Clifton, N.J.), 1114, 123–134.

- Wang, T., Cook, I., Leyh, T. S., & Falany, C. N. (2014). Paradigms of sulfotransferase catalysis: the mechanism of SULT2A1. The Journal of biological chemistry, 289(38), 26279–26291.

-

Request PDF | Enzyme Kinetics of PAPS-Sulfotransferase | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Request PDF | Enzyme Kinetics of Conjugating Enzymes: PAPS Sulfotransferase | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

James, M. (2021). Enzyme Kinetics of PAPS-Sulfotransferase. Semantic Scholar. [Link]

-

Enzymes in PAPS synthesis and regeneration system. a PAPS is... | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Burkart, M. D., & Wong, C. H. (2000). Regeneration of PAPS for the Enzymatic Synthesis of Sulfated Oligosaccharides. The Journal of Organic Chemistry, 65(18), 5624–5634. [Link]

- Strott, C. A. (2002). Sulfotransferase SULT1A3 (M-PST): molecular cloning, expression, and characterization of the human enzyme. Endocrine research, 28(4), 303–312.

-

Chen, Y., et al. (2021). Inhibition of Human Sulfotransferases by Phthalate Monoesters. Frontiers in Pharmacology, 12, 789438. [Link]

-

Recent advances in sulfotransferase enzyme activity assays | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cook, I., Wang, T., Falany, C. N., & Leyh, T. S. (2013). From Steroid and Drug Metabolism to Glycobiology, Using Sulfotransferase Structures to Understand and Tailor Function. The Journal of biological chemistry, 288(47), 33814–33822. [Link]

-

Cook, I., Kerns, E. A., & Leyh, T. S. (2011). Reaction product affinity regulates activation of human sulfotransferase 1A1 PAP sulfation. Archives of biochemistry and biophysics, 506(2), 232–238. [Link]

-

Datta, P., Fu, L., He, W., Cai, C., & Linhardt, R. J. (2020). Expression of enzymes for 3'-phosphoadenosine-5'-phosphosulfate (PAPS) biosynthesis and their preparation for PAPS synthesis and regeneration. Applied microbiology and biotechnology, 104(16), 7067–7078. [Link]

-

Construction of the PAPS regeneration system a Natural PAPS synthesis... | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fernández, D., et al. (2022). Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS. Frontiers in Bioengineering and Biotechnology, 10, 893699. [Link]

-

Recent advances in sulfotransferase enzyme activity assays | SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]

-

Riches, Z., Stanley, E. L., Bloomer, J. C., & Coughtrie, M. W. (2009). Quantitative evaluation of the expression and activity of five major sulfotransferases (SULTs) in human tissues. Drug metabolism and disposition: the biological fate of chemicals, 37(11), 2255–2261. [Link]

-

Scheme 1. ST-catalyzed transfer of sulfo group (red) from PAPS donor to... | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cook, I., & Leyh, T. S. (2016). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug metabolism and disposition: the biological fate of chemicals, 44(10), 1645–1652. [Link]

-

Sulfotransferase Phenotyping Assay For SULT Inhibition | Pharmaron. (n.d.). Retrieved January 21, 2026, from [Link]

-

Allali-Hassani, A., et al. (2007). Structural and Chemical Profiling of the Human Cytosolic Sulfotransferases. PLOS Biology, 5(5), e97. [Link]

-

Cook, I., Kerns, E. A., & Leyh, T. S. (2015). Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism. Biochemistry, 54(32), 5015–5024. [Link]

- Gamage, N., Barnett, A., Hempel, N., Duggleby, R. G., Windmill, K. F., Martin, J. L., & McManus, M. E. (2006). Human sulfotransferases and their role in chemical metabolism. Toxicological sciences, 90(1), 5-22.

-

Leyh, T. S., & Cook, I. (2014). Structure, dynamics and selectivity in the sulfotransferase family. The Journal of biological chemistry, 289(47), 32473–32480. [Link]

-

Mitrakas, A., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Chemistry, 10, 818960. [Link]

- Chapman, E., Best, M. D., Hanson, S. R., & Wong, C. H. (2004). Sulfotransferases: structure, mechanism, biological activity, inhibition, and synthetic utility. Angewandte Chemie (International ed. in English), 43(27), 3526–3548.

-

Wang, T., Cook, I., Leyh, T. S., & Falany, C. N. (2014). Paradigms of sulfotransferase catalysis: the mechanism of SULT2A1. The Journal of biological chemistry, 289(38), 26279–26291. [Link]

-

Gamage, N., et al. (2006). Human sulfotransferases and their role in chemical metabolism. Semantic Scholar. [Link]

-

Lu, M., et al. (2005). Substrate inhibition in human hydroxysteroid sulfotransferase SULT2A1: studies on the formation of catalytically non-productive enzyme complexes. The Journal of steroid biochemistry and molecular biology, 94(4), 367–376. [Link]

-

Lu, M., Dupart, P. S., & Falany, C. N. (2008). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. Biochemistry, 47(2), 776–784. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Paradigms of Sulfotransferase Catalysis: THE MECHANISM OF SULT2A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Chemical Profiling of the Human Cytosolic Sulfotransferases | PLOS Biology [journals.plos.org]

- 6. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reaction product affinity regulates activation of human sulfotransferase 1A1 PAP sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From Steroid and Drug Metabolism to Glycobiology, Using Sulfotransferase Structures to Understand and Tailor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. pharmaron.com [pharmaron.com]

- 16. Frontiers | Inhibition of Human Sulfotransferases by Phthalate Monoesters [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. idv.sinica.edu.tw [idv.sinica.edu.tw]

Adenosine 3',5'-diphosphate as a signaling molecule in plants.

An In-Depth Technical Guide to Adenosine 3',5'-diphosphate (PAP) as a Signaling Molecule in Plants

Introduction: Unmasking a Key Retrograde Signal

In the intricate communication network that governs plant life, signals flow constantly between organelles and the nucleus to maintain cellular homeostasis and orchestrate responses to environmental cues. This communication, termed retrograde signaling, is vital for adapting to stresses like drought and high light, which directly impact organellar functions, particularly in the chloroplasts and mitochondria. For years, Adenosine 3',5'-diphosphate (PAP) was considered merely a byproduct of sulfur metabolism with no significant physiological role.[1][2] However, pioneering research has unmasked PAP as a critical, mobile signaling molecule that travels from the chloroplasts and mitochondria to the nucleus to regulate gene expression during stress.[1][3][4]

This technical guide provides an in-depth exploration of the SAL1-PAP signaling pathway, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms of PAP metabolism, its mode of action as a signaling agent, its physiological significance in stress tolerance, and its interplay with other hormonal pathways. Furthermore, this guide furnishes detailed, field-proven protocols and conceptual workflows to empower researchers to investigate this pathway with scientific rigor.

The Core Machinery: PAP Synthesis and Catabolism

The cellular concentration of PAP is the central determinant of its signaling activity. This level is exquisitely controlled by the balance between its synthesis in the cytosol and its degradation within the chloroplasts and mitochondria.

Biosynthesis: A Byproduct of Sulfation

PAP is generated in the cytosol as a byproduct of sulfotransferase (SOT) reactions.[2][5] In these reactions, the activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is used to sulfate a wide range of acceptor molecules, including hormones and secondary metabolites. The transfer of the sulfo group from PAPS to an acceptor molecule releases PAP.[2][6]

Catabolism: The SAL1 Gateway

Under normal growth conditions, PAP is maintained at very low, non-signaling levels by the potent enzymatic activity of the SAL1 phosphatase (also known as FRY1).[2][7] SAL1 is a bifunctional phosphatase that resides in both the chloroplasts and mitochondria.[1][5][7] Its primary in vivo function is to dephosphorylate PAP into Adenosine Monophosphate (AMP) and inorganic phosphate, effectively quenching the signal.[2] The strict compartmentalization of PAP synthesis (cytosol) and degradation (organelles) necessitates a system of transporters to shuttle PAP into the chloroplasts and mitochondria for its removal.[5][7]

The Stress Trigger: Redox Inactivation of SAL1

The accumulation of PAP as a stress signal is initiated by the inactivation of SAL1. Abiotic stresses such as high light and drought lead to the production of reactive oxygen species (ROS) within the chloroplasts.[6][8] SAL1 acts as a direct sensor of this oxidative stress. ROS induces the formation of intramolecular disulfide bonds within the SAL1 protein, leading to its inactivation.[6] This redox-dependent inactivation of SAL1 is the critical switch that allows PAP levels to rise in the organelles and subsequently in the cytosol and nucleus, thereby initiating the signaling cascade.[1][6]

The SAL1-PAP Retrograde Signaling Pathway

The discovery of the SAL1-PAP pathway provided a definitive example of a metabolite acting as a mobile retrograde signal. The pathway can be understood as a sequence of events: stress perception, signal accumulation, signal translocation, and nuclear action.

Signal Translocation and Perception

Once PAP accumulates in the chloroplasts and mitochondria due to SAL1 inactivation, it is able to move between cellular compartments.[1][4] Genetic studies, where SAL1 was targeted to different subcellular compartments in a sal1 mutant background, demonstrated that lowering PAP levels in either the chloroplast or the nucleus was sufficient to reduce the expression of stress-responsive genes. This provides compelling evidence for PAP's mobility.[1][3]

Upon reaching the nucleus, PAP executes its signaling function by inhibiting 5' to 3' exoribonucleases (XRNs), specifically XRN2, XRN3, and XRN4.[1][3][4] These enzymes are responsible for the degradation of various RNA molecules. By inhibiting XRNs, PAP stabilizes the transcripts of numerous stress-responsive genes, leading to their enhanced expression.[1][9] This mode of action is supported by the observation that xrn mutants phenocopy many of the stress-related traits of sal1 mutants.[1][4]

Caption: The SAL1-PAP retrograde signaling pathway.

Physiological Roles and Crosstalk

The SAL1-PAP pathway is a central hub for integrating environmental stress signals with plant growth and development. Its influence extends beyond a simple stress response, showing significant crosstalk with other critical signaling networks, most notably the abscisic acid (ABA) pathway.

Abiotic Stress Tolerance

The primary physiological role of PAP signaling is to enhance tolerance to abiotic stresses. Mutants that accumulate high levels of PAP, such as sal1, exhibit remarkable drought tolerance.[2] This is achieved through a combination of factors, including more efficient water retention and the upregulation of a suite of stress-protective genes.[2] Similarly, PAP signaling is integral to the high-light stress response.[1][3]

Crosstalk with Abscisic Acid (ABA) Signaling

PAP signaling profoundly interacts with the ABA pathway, particularly in the regulation of stomatal closure, a key process for water conservation.[10][11][12] Remarkably, the accumulation of PAP can restore ABA sensitivity and stomatal closure in mutants that are otherwise insensitive to ABA, such as ost1 (OPEN STOMATA 1).[11][12]

This bypass mechanism works because PAP signaling activates a parallel pathway. While canonical ABA signaling relies on the kinase OST1 to activate the anion channel SLAC1 and the ROS-producing enzyme RBOHF in guard cells, PAP accumulation leads to the transcriptional upregulation of different Calcium-Dependent Protein Kinases (CPKs).[11][13] These PAP-induced CPKs can then directly phosphorylate and activate SLAC1 and a different ROS-producing enzyme, RBOHD.[13][14] This creates a robust, alternative route to induce stomatal closure, highlighting a sophisticated integration of retrograde and hormonal signals.

Caption: Crosstalk between PAP and ABA signaling in guard cells.

Regulation of Growth and Development

While beneficial for stress survival, constitutive high levels of PAP, as seen in sal1 mutants, can have a negative impact on plant growth, leading to smaller rosettes and delayed development.[2][10] This suggests that the SAL1-PAP pathway plays a crucial role in mediating the trade-off between growth and stress defense, ensuring that resources are allocated appropriately based on environmental conditions.

Methodologies for Studying PAP Signaling

Investigating the SAL1-PAP pathway requires a combination of biochemical, genetic, and physiological approaches. The protocols described here are foundational for any laboratory aiming to explore this signaling network.

Quantification of PAP in Plant Tissues

Principle: This protocol details the extraction and quantification of PAP from plant tissues using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a sensitive method mentioned in the foundational research.[3] PAP is first extracted, derivatized with chloroacetaldehyde to form a fluorescent etheno-adenosine derivative, and then separated and quantified by HPLC.

Step-by-Step Methodology:

-

Tissue Harvesting: Flash-freeze 100-200 mg of plant tissue (e.g., Arabidopsis rosettes) in liquid nitrogen to halt metabolic activity. Grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Add 1 mL of 0.4 M perchloric acid to the frozen powder. Vortex vigorously and incubate on ice for 30 minutes.

-

Causality: Perchloric acid effectively precipitates proteins and denatures enzymes, preserving the nucleotide pool.

-

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the soluble nucleotides.

-

Neutralization: Neutralize the extract by adding 5 M K₂CO₃ dropwise until the pH is between 6.0 and 7.0. A precipitate of KClO₄ will form. Incubate on ice for 15 minutes.

-

Causality: Neutralization is critical for the subsequent enzymatic and derivatization steps and for preventing acid-catalyzed degradation during storage.

-

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄. The resulting supernatant contains the nucleotide extract.

-

Derivatization: Mix 100 µL of the extract with 100 µL of 2 M chloroacetaldehyde (freshly neutralized with NaOH) and 200 µL of a buffer (e.g., 0.25 M sodium citrate, pH 4.0). Incubate at 80°C for 40 minutes in the dark.

-

Causality: Chloroacetaldehyde reacts with the adenine moiety of PAP to form a highly fluorescent etheno-derivative, enabling sensitive detection.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution program with two mobile phases:

-

Solvent A: 50 mM KH₂PO₄, pH 5.5

-

Solvent B: 100% Methanol

-

-

Monitor the eluate using a fluorescence detector with an excitation wavelength of ~275 nm and an emission wavelength of ~410 nm.

-

-

Quantification: Run a standard curve with known concentrations of derivatized PAP to quantify the amount in the plant samples. Express results per unit of fresh or dry weight.

Genetic Analysis of the SAL1-PAP Pathway

Principle: The use of genetic mutants is a powerful, self-validating system to dissect the function of the SAL1-PAP pathway. By comparing the phenotypes and molecular responses of wild-type plants with mutants deficient in PAP catabolism (sal1) or perception (xrn mutants), one can establish causal links between PAP accumulation and specific physiological outcomes.

Experimental Workflow:

-

Acquire and Validate Mutants: Obtain T-DNA insertion lines for SAL1 (e.g., sal1-8, alx8) and XRN genes (e.g., xrn2, xrn3, xrn4) from a stock center like ABRC.

-

Trustworthiness: Validate the homozygous nature of the insertion using PCR-based genotyping. Confirm the loss of full-length transcript using RT-qPCR. This ensures that any observed phenotype is directly linked to the gene disruption.

-

-

Phenotypic Analysis under Control Conditions: Grow wild-type, sal1, and xrn double/triple mutants under standard long-day conditions. Measure key developmental parameters such as rosette diameter, flowering time, and biomass.

-

Insight: This establishes the baseline phenotype and reveals the impact of constitutive PAP signaling on plant growth.

-

-

Impose Abiotic Stress: Subject cohorts of plants from each genotype to a controlled stress treatment.

-

Drought Stress: Withhold water from mature plants and monitor their survival rate and relative water content over time.

-

High Light Stress: Expose plants to a significantly higher light intensity (e.g., 1000-1500 µmol m⁻² s⁻¹) for a defined period.

-

-

Measure Physiological and Molecular Responses:

-

Stomatal Conductance: Use a porometer to measure the rate of gas exchange through stomata. This is a direct measure of a key drought-response trait.

-

Gene Expression Analysis: Harvest tissue from control and stressed plants. Extract RNA and perform RT-qPCR to measure the transcript levels of known stress-marker genes (e.g., APX2) and other genes of interest.

-

Logic: If a gene's expression is elevated in sal1 and xrn mutants under normal conditions and is further induced by stress, it is a strong candidate for being a downstream target of the PAP pathway.

-

-

Data Interpretation: Compare the responses across genotypes. The sal1 and xrn mutants are expected to show enhanced stress tolerance but potentially compromised growth, validating the role of the SAL1-PAP pathway in the growth-defense trade-off.

Caption: Experimental workflow for investigating PAP pathway targets.

Summary and Future Directions

Adenosine 3',5'-diphosphate has transitioned from an obscure metabolic byproduct to a recognized central player in plant stress signaling. The SAL1-PAP pathway represents a robust and elegant mechanism through which plants can sense organellar stress and mount a rapid, system-wide defense response at the level of nuclear gene expression. Its intricate crosstalk with hormonal pathways like ABA underscores the complexity and interconnectedness of plant signaling networks.

For researchers and drug development professionals, this pathway presents exciting opportunities. Modulating PAP levels or the activity of its downstream targets could offer novel strategies for developing crops with enhanced resilience to drought and other environmental challenges. Future research will likely focus on identifying the full spectrum of PAP-regulated genes, elucidating the specific roles of different XRNs, and discovering the transport proteins responsible for PAP's intercellular and intracellular movement. Understanding these components will provide a more complete picture of this vital signaling system.

References

-

Estavillo, G. M., et al. (2011). Evidence for a SAL1-PAP Chloroplast Retrograde Pathway That Functions in Drought and High Light Signaling in Arabidopsis. The Plant Cell. [Link]

-

Phua, S. Y., et al. (2018). The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? Frontiers in Plant Science. [Link]

-

Pornsiriwong, W., et al. (2025). SAL1-PAP retrograde signaling orchestrates photosynthetic and extracellular reactive oxygen species for stress responses. The Plant Journal. [Link]

-

Chan, K. X., et al. (2018). The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? National Institutes of Health. [Link]

-

Pornsiriwong, W., et al. (2017). A chloroplast retrograde signal, 3'-phosphoadenosine 5'-phosphate, acts as a secondary messenger in abscisic acid signaling in stomatal closure and germination. eLife. [Link]

-

Huq, E., et al. (2019). Plant photoreceptors: Multi-functional sensory proteins and their signaling networks. Seminars in Cell & Developmental Biology. [Link]

-

De Smet, I., & Van de Peer, Y. (2012). Retrograde Signaling: A New Candidate Signaling Molecule. The Plant Cell. [Link]

-

Ishiga, Y., et al. (2017). The SAL1-PAP Chloroplast Retrograde Pathway Contributes to Plant Immunity by Regulating Glucosinolate Pathway and Phytohormone Signaling. Molecular Plant-Microbe Interactions®. [Link]

-

Gigolashvili, T., et al. (2018). PAPST2 Plays Critical Roles in Removing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate from the Cytosol and Its Subsequent Degradation in Plastids and Mitochondria. PubMed Central. [Link]

-

Jwa, N.-S., & Hwang, B. K. (2017). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. MDPI. [Link]

-

Pornsiriwong, W., et al. (2025). SAL1‐PAP retrograde signaling orchestrates photosynthetic and extracellular reactive oxygen species for stress responses. PubMed Central. [Link]

-

Zhu, J.-K. (2016). Abiotic stress signaling and responses in plants. PubMed Central. [Link]

-

Sun, X., et al. (2015). Functional characterization of an Arabidopsis prolyl aminopeptidase AtPAP1 in response to salt and drought stresses. ResearchGate. [Link]

-

Chan, K. X., et al. (2016). Sensing and signaling of oxidative stress in chloroplasts by inactivation of the SAL1 phosphoadenosine phosphatase. PNAS. [Link]

-

Pornsiriwong, W., et al. (2017). A chloroplast retrograde signal, 3'-phosphoadenosine 5'-phosphate, acts as a secondary messenger in abscisic acid signaling in stomatal closure and germination. PubMed Central. [Link]

-

SciTechnol. Plant metabolism. SciTechnol. [Link]

-

Phua, S. Y., et al. (2018). The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? ResearchGate. [Link]

-

Pornsiriwong, W., et al. (2017). Interaction between PAP-mediated signaling with Ca 2+. (A) Wild type... ResearchGate. [Link]

-

Frank, S., et al. (2019). Barley cysteine protease PAP14 plays a role in degradation of chloroplast proteins. Journal of Experimental Botany. [Link]

-

Gregor Mendel Institute. (2019). Scientists discover a novel perception mechanism regulating important plant processes. Gregor Mendel Institute. [Link]

-

Frank, S., et al. (2019). Barley cysteine protease PAP14 plays a role in degradation of chloroplast proteins. PubMed Central. [Link]

-

Chan, K. X., & Pogson, B. J. (2014). Studying Retrograde Signaling in Plants. Springer Nature Experiments. [Link]

-

Zipfel, C., & Oldroyd, G. (2017). Plant pattern-recognition receptors. Semantic Scholar. [Link]

-

Liu, Y., et al. (2018). Role of Papain-Like Cysteine Proteases in Plant Development. PubMed Central. [Link]

-

Santner, A., & Estelle, M. (2009). Plant hormone receptors: new perceptions. PubMed Central. [Link]

-

Jeter, C. R., et al. (2004). Evidence of a novel cell signaling role for extracellular adenosine triphosphates and diphosphates in Arabidopsis. PubMed. [Link]

-

Gerlich, S. C., et al. (2022). Dissecting the Role of SAL1 in Metabolizing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate in Different Cell Compartments. Frontiers in Plant Science. [Link]

-

Wikipedia. Plant perception (physiology). Wikipedia. [Link]

-

Pornsiriwong, W., et al. (2017). Interaction between PAP-mediated signaling with Ca 2+. ResearchGate. [Link]

-

Lanser, A., & P-L, L. (2016). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. PubMed Central. [Link]

-

Floková, K., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. PubMed Central. [Link]

-

Altemimi, A., et al. (2017). Introduction to Plant Metabolism, Secondary Metabolites Biosynthetic Pathway, and In-Silico Molecular Docking for Determination of Plant Medicinal Compounds: An Overview. ResearchGate. [Link]

-

Nabavi, S. M., et al. (2020). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. MDPI. [Link]

-

Phua, S. Y., et al. (2018). The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? PubMed. [Link]

-

Estavillo, G. M., et al. (2011). Evidence for a SAL1-PAP Chloroplast Retrograde Pathway That Functions in Drought and High Light Signaling in Arabidopsis. ResearchGate. [Link]

-

Lejczak, S., et al. (2022). PAP genes are tissue- and cell-specific markers of chloroplast development. ResearchGate. [Link]

-

Britannica. (2026). Plant - Pathways, Cycles, Photosynthesis. Britannica. [Link]

-

Wang, Z., et al. (2023). Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7. MDPI. [Link]

-

Estavillo, G. M., et al. (2011). Evidence for a SAL1-PAP Chloroplast Retrograde Pathway That Functions in Drought and High Light Signaling in Arabidopsis. Open Research Repository. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? [frontiersin.org]

- 3. Retrograde Signaling: A New Candidate Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for a SAL1-PAP Chloroplast Retrograde Pathway That Functions in Drought and High Light Signaling in Arabidopsis [openresearch-repository.anu.edu.au]

- 5. Frontiers | Dissecting the Role of SAL1 in Metabolizing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate in Different Cell Compartments [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. PAPST2 Plays Critical Roles in Removing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate from the Cytosol and Its Subsequent Degradation in Plastids and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chloroplast retrograde signal, 3’-phosphoadenosine 5’-phosphate, acts as a secondary messenger in abscisic acid signaling in stomatal closure and germination | eLife [elifesciences.org]

- 12. A chloroplast retrograde signal, 3’-phosphoadenosine 5’-phosphate, acts as a secondary messenger in abscisic acid signaling in stomatal closure and germination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAL1-PAP retrograde signaling orchestrates photosynthetic and extracellular reactive oxygen species for stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SAL1‐PAP retrograde signaling orchestrates photosynthetic and extracellular reactive oxygen species for stress responses - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine 3',5'-diphosphate: A Linchpin in Cellular Metabolism and Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenosine 3',5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a critical nucleotide metabolite situated at the crossroads of fundamental biochemical pathways.[1][2] Far from being a mere metabolic byproduct, A3'5'P is now recognized as a potent signaling molecule and a key regulator of diverse cellular processes. Its accumulation can be toxic, necessitating tight control over its synthesis and degradation.[1][3] This technical guide provides an in-depth exploration of the biochemical pathways involving A3'5'P, the enzymatic machinery governing its turnover, and its emerging roles in cellular signaling. We will delve into the mechanistic underpinnings of its function, offering field-proven insights for researchers and professionals in drug development seeking to understand and target these pathways.

Introduction: The Chemical Identity and Significance of Adenosine 3',5'-diphosphate

Adenosine 3',5'-diphosphate is a purine ribonucleoside bisphosphate, structurally distinguished by phosphate groups at both the 3' and 5' positions of the ribose sugar.[1][2] This unique structure differentiates it from its more commonly known relative, adenosine 5'-diphosphate (ADP), where a pyrophosphate group is attached to the 5' position.[1][4] The primary source of A3'5'P in most organisms is the sulfur assimilation pathway, where it is generated as a byproduct of sulfotransferase reactions that utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfate donor.[5][6][7] The intracellular concentration of A3'5'P is meticulously regulated, as its accumulation has been shown to be detrimental to cellular function, in part through the inhibition of essential enzymes such as exoribonucleases and Poly(ADP-ribose) polymerase 1 (PARP-1).[5][8][9]

Core Biochemical Pathways Involving A3'5'P

The central role of A3'5'P is most evident in the context of sulfur metabolism, a pathway essential for the synthesis of sulfur-containing amino acids (cysteine and methionine), cofactors, and other vital biomolecules.[1][10]

The Sulfate Assimilation Pathway: A Hub of A3'5'P Metabolism

The journey of inorganic sulfate into biological systems is a multi-step process. In plants, fungi, and many bacteria, sulfate is first activated in a two-step reaction to form PAPS.[6][10]

-

ATP Sulfurylase: Catalyzes the reaction of ATP and inorganic sulfate to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate.[7][11]

-

APS Kinase: Phosphorylates APS at the 3' position using another molecule of ATP to yield PAPS.[7][11]

PAPS then serves as the high-energy sulfate donor for a myriad of sulfotransferase enzymes, which catalyze the transfer of the sulfo group to a wide range of acceptor molecules. This transfer reaction releases A3'5'P as a byproduct.[5]

The subsequent fate of A3'5'P is a critical juncture in the pathway. It can be recycled back to AMP by 3'(2'),5'-bisphosphate nucleotidases or utilized in the reductive assimilation of sulfite.[3][12]

The Reductive Arm: Phosphoadenylyl-Sulfate Reductase (PAPS Reductase)

In many prokaryotes and plants, the sulfite required for cysteine biosynthesis is generated through the reduction of PAPS, a reaction catalyzed by PAPS reductase (also known as CysH).[13][14][15] This enzyme utilizes thioredoxin as a reductant in a reaction that consumes A3'5'P and sulfite to produce 3'-phosphoadenylyl sulfate and thioredoxin disulfide.[16][17][18]

The reaction can be summarized as: Adenosine 3',5'-bisphosphate + sulfite + thioredoxin disulfide ⇌ 3'-phosphoadenylyl sulfate + thioredoxin[17]

The CysH enzyme is a homodimer and its activity is crucial for the incorporation of sulfur into amino acids.[13]

Caption: Reductive assimilation of sulfate via PAPS reductase.

A3'5'P as a Signaling Molecule and Metabolic Regulator

Beyond its role in sulfur metabolism, A3'5'P has emerged as a critical signaling molecule, particularly in plants, where it functions as a retrograde signal from the chloroplast to the nucleus.[8][19]

Retrograde Signaling in Plants

Under conditions of high light and drought stress, A3'5'P accumulates in the chloroplasts due to the oxidative inactivation of its degrading enzyme, SAL1.[8][19] This accumulated A3'5'P is then transported to the nucleus where it inhibits exoribonucleases (XRNs), leading to widespread changes in the transcriptome and enhanced stress tolerance.[8][19]

Interaction with Abscisic Acid (ABA) Signaling

A3'5'P has been shown to act as a secondary messenger in the abscisic acid (ABA) signaling pathway, which governs stomatal closure and seed germination.[8][19] Elevated levels of A3'5'P can bypass canonical ABA signaling components to restore ABA-responsive gene expression and physiological responses in certain ABA-insensitive mutants.[8][19]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Adenosine 3',5'-diphosphate | C10H15N5O10P2 | CID 159296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Role for cytoplasmic nucleotide hydrolysis in hepatic function and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine diphosphate - Wikipedia [en.wikipedia.org]

- 5. 3′-5′ Phosphoadenosine phosphate is an inhibitor of PARP-1 and a potential mediator of the lithium-dependent inhibition of PARP-1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A chloroplast retrograde signal, 3’-phosphoadenosine 5’-phosphate, acts as a secondary messenger in abscisic acid signaling in stomatal closure and germination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3'-PHOSPHOADENOSINE 5'-PHOSPHATE | 75431-54-8 [chemicalbook.com]

- 10. Sulfur assimilation - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Frontiers | Dissecting the Role of SAL1 in Metabolizing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate in Different Cell Compartments [frontiersin.org]

- 13. Characterisation of the gene cysH and of its product phospho-adenylylsulphate reductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3′-Phosphoadenosine-5′-phosphosulfate Reductase in Complex with Thioredoxin: A Structural Snapshot in the Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New insights into the structure and function of an emerging drug target CysE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CYSH Enzyme, Phosphoadenosine phosphosulfate reductase - Syd Labs [sydlabs.com]

- 17. Phosphoadenylyl-sulfate reductase (thioredoxin) - Wikipedia [en.wikipedia.org]

- 18. prospecbio.com [prospecbio.com]

- 19. A chloroplast retrograde signal, 3’-phosphoadenosine 5’-phosphate, acts as a secondary messenger in abscisic acid signaling in stomatal closure and germination | eLife [elifesciences.org]

An In-depth Technical Guide to Adenosine 3',5'-diphosphate Sodium Salt: A Multifaceted Molecule in Cellular Signaling

This guide provides a comprehensive technical overview of Adenosine 3',5'-diphosphate sodium salt, a pivotal nucleotide in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, its critical roles as a P2Y1 receptor antagonist and a key player in sulfotransferase-mediated reactions, and practical experimental methodologies.

Section 1: Chemical Identity and Nomenclature

Adenosine 3',5'-diphosphate is a nucleotide derivative that is structurally distinct from the more commonly known Adenosine diphosphate (ADP), where the two phosphate groups are linked in a pyrophosphate chain at the 5' position of the ribose sugar. In Adenosine 3',5'-diphosphate, the phosphate groups are attached to the 3' and 5' positions of the ribose moiety.[1] The sodium salt form is frequently used in experimental settings for its stability and solubility.

Due to its chemical structure and varied contexts of study, this compound is known by several synonyms. A clear understanding of this nomenclature is crucial for navigating the scientific literature.

| Synonym | Abbreviation | Primary Context of Use |

| Adenosine 3',5'-bisphosphate | 3',5'-ADP | General biochemical and pharmacological studies.[2] |

| 3'-Phosphoadenosine 5'-phosphate | PAP | Predominantly in the context of sulfotransferase enzymology.[3] |

| 3'-Adenylic acid, 5'-(dihydrogen phosphate) | - | Formal chemical nomenclature. |

Chemical Identifiers:

Section 2: Mechanism of Action as a P2Y1 Receptor Antagonist

Adenosine 3',5'-diphosphate sodium salt is a well-established competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet aggregation and other physiological processes.[5][6]

The P2Y1 Receptor Signaling Cascade

The P2Y1 receptor is primarily coupled to the Gq class of G proteins.[7] Upon activation by its endogenous agonist, ADP, a signaling cascade is initiated, leading to platelet shape change and the initial phase of aggregation.[8] The key steps are as follows:

-

Agonist Binding: ADP binds to the P2Y1 receptor.

-

Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

-

Phospholipase C (PLC) Activation: Activated Gq stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2]

-

Cellular Response: The rise in intracellular Ca²⁺ concentration is a critical signal that initiates platelet shape change and aggregation.[8]

Antagonistic Action of Adenosine 3',5'-diphosphate

Adenosine 3',5'-diphosphate exerts its inhibitory effect by competing with ADP for the binding site on the P2Y1 receptor. By occupying the receptor without initiating the downstream signaling cascade, it effectively blocks the pro-aggregatory signals mediated by ADP. This competitive antagonism has been demonstrated in various experimental systems, including turkey erythrocyte membranes and human platelets.[8][9]

Caption: The PAPS-dependent sulfotransferase reaction.

Section 4: Experimental Protocols

The following section provides detailed methodologies for assessing the biological activity of Adenosine 3',5'-diphosphate sodium salt.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for studying platelet aggregation. [10][11]It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Materials:

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10-14 days. [2]* Anticoagulant: 3.2% or 3.8% sodium citrate. [5][12]* Adenosine 3',5'-diphosphate sodium salt (or other P2Y1 antagonists).

-

ADP (agonist).

-

Saline.

-

Light Transmission Aggregometer.

-

Centrifuge.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into sodium citrate tubes. [2] * To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature without the brake. [2][13] * Carefully aspirate the upper PRP layer.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. [2]The PPP will serve as the 100% aggregation reference. [2]

-

-

Platelet Aggregation Assay:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP. [2] * Pre-warm the PRP and PPP samples to 37°C. [2] * Calibrate the aggregometer using the adjusted PRP for 0% light transmission and PPP for 100% light transmission. [2] * Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

-

Incubate the PRP at 37°C with stirring (typically 900-1200 rpm) for 1-5 minutes. [2] * Add the desired concentration of Adenosine 3',5'-diphosphate sodium salt or vehicle (control) to the PRP and incubate for 1-2 minutes to allow for receptor binding. [2] * Initiate platelet aggregation by adding a submaximal concentration of ADP. [2] * Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The extent of aggregation is typically quantified as the maximum percentage change in light transmission.

-

Calculate the IC₅₀ value for Adenosine 3',5'-diphosphate sodium salt by performing a dose-response curve.

-

Caption: Workflow for Platelet Aggregation Assay using LTA.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon P2Y1 receptor stimulation and its inhibition by antagonists. It is often performed using a Fluorometric Imaging Plate Reader (FLIPR). [14][15] Materials:

-

Cells expressing the P2Y1 receptor (e.g., transfected HEK293 cells, 1321N1 astrocytoma cells, or platelets). [16][17]* Calcium indicator dye (e.g., Fluo-4 AM). [16]* Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). [16]* Adenosine 3',5'-diphosphate sodium salt.

-

ADP (agonist).

-

FLIPR or other fluorescence plate reader.

-

96- or 384-well black-walled, clear-bottom plates.

Methodology:

-

Cell Preparation:

-

Seed the P2Y1-expressing cells into the microplates and culture overnight to allow for adherence.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Incubate the cells with the calcium indicator dye in the assay buffer at 37°C for 30-60 minutes in the dark. [16]

-

-

Assay Protocol:

-

Place the plate in the FLIPR instrument.

-

Record the baseline fluorescence for a short period.

-

Add varying concentrations of Adenosine 3',5'-diphosphate sodium salt to the wells and incubate for a defined period.

-

Add a fixed concentration of ADP to stimulate the P2Y1 receptor.

-

Record the fluorescence signal over time to measure the intracellular calcium mobilization.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Determine the IC₅₀ value of the antagonist by plotting the response against a range of antagonist concentrations.

-

Section 5: Quantitative Data Summary

The antagonist potency of Adenosine 3',5'-diphosphate and related compounds at the P2Y1 receptor has been quantified in various studies.

| Compound | Assay System | Potency (Ki or pA₂) | Reference |

| Adenosine 3',5'-bisphosphate | Sf9 cell membranes (human P2Y1-R) | Kᵢ = 900 nM | [18] |

| Adenosine 3',5'-bisphosphate | Turkey erythrocyte membranes | ~20-fold less potent than N⁶-methyl 2'-deoxyadenosine 3',5'-bisphosphate | [17] |

| Adenosine-3'-phosphate-5'-phosphate (A3P5P) | Human platelets | pA₂ = 5 | [5] |

| N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) | Sf9 cell membranes (human P2Y1-R) | Kᵢ = 84 nM | [18] |

| N⁶-methyl 2'-deoxyadenosine 3',5'-bisphosphate | Turkey erythrocyte membranes | pKₑ = 6.99 ± 0.13 | [9] |

Conclusion

Adenosine 3',5'-diphosphate sodium salt is a versatile and indispensable tool in biomedical research. Its well-characterized role as a selective P2Y1 receptor antagonist makes it invaluable for studies on platelet biology, thrombosis, and hemostasis. Concurrently, its identity as the product of sulfotransferase reactions places it at the heart of studies on drug metabolism, hormone regulation, and detoxification pathways. A thorough understanding of its nomenclature, mechanisms of action, and appropriate experimental application, as detailed in this guide, is paramount for researchers leveraging this multifaceted molecule to advance scientific knowledge and therapeutic development.

References

-

Cayman Chemical. Adenosine 3',5'-diphosphate (sodium salt) Technical Information.

-

Sapphire Bioscience. Adenosine 3',5'-diphosphate (sodium salt).

-

BenchChem. An In-depth Technical Guide to the P2Y1 Receptor Antagonist MRS2496.

-

Via Medica Journals. Light transmission aggregometry in the diagnosis of thrombocytopathy.

-